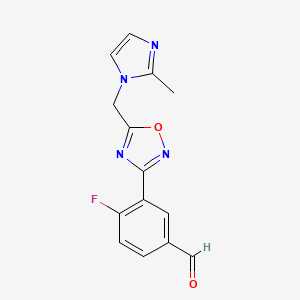

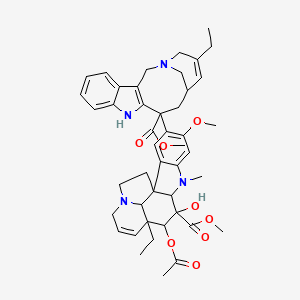

Vinorelbine base

Übersicht

Beschreibung

Vinorelbin ist ein halbsynthetisches Vinca-Alkaloid, das hauptsächlich als antimitotisches Chemotherapeutikum eingesetzt wird. Es wird zur Behandlung verschiedener bösartiger Erkrankungen eingesetzt, darunter nicht-kleinzelliger Lungenkrebs und Brustkrebs . Vinorelbin wurde erstmals in den 1990er Jahren in den Vereinigten Staaten für die medizinische Verwendung zugelassen . Es ist bekannt für seine Fähigkeit, die normale Funktion von Mikrotubuli zu stören und so die Zellteilung zu hemmen .

Vorbereitungsmethoden

Vinorelbin wird aus Anhydrovinblastin synthetisiert, einem Naturprodukt, das aus der Immergrün-Pflanze (Catharanthus roseus) gewonnen wird. Die Herstellung umfasst mehrere Schritte:

Bromierungsreaktion: Anhydrovinblastin wird einer Bromierungsreaktion unterzogen, um ein Bromid-Zwischenprodukt zu bilden.

Cyclisierung: Das Bromid-Zwischenprodukt wird dann während eines Säulenchromatographie-Trennungsprozesses cyclisiert, um Vinorelbin zu bilden.

Industrielle Produktionsverfahren umfassen oft ähnliche Schritte, sind aber für höhere Ausbeuten und Kosteneffizienz optimiert. Die Verwendung von Silbertetrafluoroborat und Tetrahydrofuran wird vermieden, um die Umweltbelastung und die Produktionskosten zu senken .

Analyse Chemischer Reaktionen

Vinorelbin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Vinorelbin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in Vinorelbin vorhandenen funktionellen Gruppen modifizieren und so seine chemischen Eigenschaften verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Vinorelbin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Vinorelbin wird in der klinischen Forschung aufgrund seiner Antikrebswirkungen umfassend eingesetzt.

Wirkmechanismus

Vinorelbin übt seine Wirkungen aus, indem es an Tubulin bindet, ein Protein, das Mikrotubuli bildet. Durch die Hemmung der Mikrotubuli-Bildung stört Vinorelbin die mitotische Spindel, hält die Zelle in der Metaphase fest und verhindert die Zellteilung . Diese Wirkung ist spezifisch für die M- und S-Phase des Zellzyklus . Zusätzlich kann Vinorelbin die Nukleinsäure- und Proteinsynthese stören, indem es die Glutaminsäure-Verwertung blockiert .

Wirkmechanismus

Vinorelbine exerts its effects by binding to tubulin, a protein that forms microtubules. By inhibiting microtubule formation, vinorelbine disrupts the mitotic spindle, arresting the cell at metaphase and preventing cell division . This action is specific to the M and S phases of the cell cycle . Additionally, vinorelbine may interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Vergleich Mit ähnlichen Verbindungen

Vinorelbin gehört zur Familie der Vinca-Alkaloide, zu der auch andere Verbindungen wie Vinblastin, Vincristin und Vindesin gehören . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur und ihren klinischen Anwendungen:

Vinblastin: Wird hauptsächlich bei Morbus Hodgkin und Hodenkrebs eingesetzt.

Vincristin: Wird bei akuter lymphoblastischer Leukämie und anderen Krebsarten eingesetzt.

Vindesin: Ein Derivat von Vinblastin, das bei verschiedenen Krebsarten eingesetzt wird, darunter Leukämie und Melanom.

Vinorelbin ist einzigartig aufgrund seines achtgliedrigen Catharanthin-Rings, der zu seinen besonderen pharmakologischen Eigenschaften und der geringeren Neurotoxizität im Vergleich zu anderen Vinca-Alkaloiden beiträgt .

Eigenschaften

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBABOYUKABKIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860926 | |

| Record name | Methyl 4-(acetyloxy)-15-[4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/ | |

| Details | FDA; Navelbine. Nov, 2002. Washington, DC: Food Drug Admin. Available from, as of Oct 14, 2008: https://www.fda.gov/ohrms/dockets/ac/04/briefing/4021B1_10_Vinorelbine%20label.pdf | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vinorelbine is an antimicrotubule antineoplastic agent. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They form an essential part of the mitotic spindle, participate in intracellular transport, and contribute to the cell's shape, rigidity, and motility. Vinorelbine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the spindle microtubules. The formation of vinorelbine-tubulin complexes prevents the polymerization of the tubulin subunits into microtubules and induces depolymerization of microtubules resulting in inhibition of microtubule assembly and cellular metaphase arrest., In addition to the antineoplastic effects of antimicrotubule activity, vinca alkaloids interfere with the microtubule-mediated movement of neurotransmitter substances along neuronal axons resulting in dose-limiting neurotoxicity., Like other vinca alkaloids, vinorelbine reportedly also interferes with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca2+-transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis., Vinflunine blocks mitosis at the metaphase/anaphase transition, leading to apoptosis. The mechanism of the mitotic block is not known. On the basis of results with purified microtubules and in living interphase cells, /investigators/ hypothesized that it involves suppression of spindle microtubule dynamics. The effects of the three Vinca alkaloids on dynamics of centromeres and spindle kinetochore-microtubules /were measured/ by a novel approach involving quantitative time-lapse confocal microscopy in living mitotic human U2OS cells. Green fluorescent protein-labeled centromere-binding protein B was used to mark centromeres and kinetochore-microtubule plus ends. In controls, pairs of centromeres on sister chromatids alternated under tension between increasing and decreasing separation (stretching and relaxing). All three of the Vinca alkaloids suppressed centromere dynamics similarly at concentrations that block mitosis. At concentrations approximating the IC(50)s for mitotic accumulation (18.8 nM vinflunine, 7.3 nM vinorelbine, and 6.1 nM vinblastine), centromere dynamicity decreased by 44%, 25%, and 26%, respectively, and the time centromeres spent in a paused state increased by 63%, 52%, and 36%, respectively. Centromere relaxation rates, stretching durations, and transition frequencies all decreased. Thus all three of the drugs decreased the normal microtubule-dependent spindle tension at the centromeres/kinetochores, thereby preventing the signal for mitotic checkpoint passage. The strong correlation between suppression of kinetochore-microtubule dynamics and mitotic block indicates that the primary mechanism by which the Vinca alkaloids block mitosis is suppression of spindle microtubule dynamics. | |

| Details | PMID:12748304, Okouneva T et al; Mol Cancer Ther 2 (5): 427-36 (2003) | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate | |

| Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2679 (2004) | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71486-22-1 | |

| Record name | VINORELBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride](/img/structure/B8004786.png)

![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)

![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)